molecular formula C11H9NO3 B1395444 3-Acetyl-4-hydroxy-2-quinolone CAS No. 26138-64-7

3-Acetyl-4-hydroxy-2-quinolone

Cat. No. B1395444
CAS RN: 26138-64-7
M. Wt: 203.19 g/mol
InChI Key: UTOJPZBVJLHYGO-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxy-2-quinolone is a compound that has attracted increased attention in both synthetic organic and medicinal chemistry . It is a hydroxyquinoline and is considered to be of considerable value due to numerous advancements in its use .


Synthesis Analysis

The synthesis of 3-acetyl-4-hydroxy-2-quinolone has been a subject of interest in the field of organic chemistry . The compound has been synthesized and its spatial structure has been studied . The synthetic approaches and applications of this class of compounds have been discussed in the literature .


Molecular Structure Analysis

The molecular structure of 3-acetyl-4-hydroxy-2-quinolone involves tautomeric structures . The possible tautomeric forms can exist in four possible structures .


Chemical Reactions Analysis

The chemical reactions of 3-acetyl-4-hydroxy-2-quinolone have been discussed in the literature . The compound has been used in the synthesis of related four-membered to seven-membered heterocycles .

Scientific Research Applications

Synthesis and Derivative Formation

3-Acetyl-4-hydroxy-2-quinolone has been utilized in the synthesis of various chemical compounds. For example, its reaction with boron trifluoride etherate produces a boron difluoride complex. This complex can undergo further condensation with other carbonyl compounds to form new 2-quinolone derivatives, which are notable for their intense absorption in the visible spectrum and effective fluorescence (Manaev et al., 2008). Additionally, a method involving zinc powder in acetic acid/hydrochloric acid has been used to reduce 3-acetyl-4-hydroxy-2(1H)-quinolones to 3-alkyl-4-hydroxy-2(1H)-quinolinones, demonstrating its versatility in chemical transformations (Kappe et al., 1995).

Antimicrobial Studies

Quinoline-based ligands, including substituted 3-acetyl 4-hydroxyquinolines, have been synthesized for the preparation of metal complexes with potential antimicrobial properties. These complexes, characterized through various spectroscopic techniques, have shown significant biological activities, particularly in antibacterial and antifungal applications (Pervaiz et al., 2017).

Application in Heterocyclic Synthesis

The utility of 4-hydroxy-2(1H)-quinolone as a building block for heterocyclic compounds has been comprehensively surveyed. Its reaction mechanisms, scope, and limitations in various synthetic approaches highlight its importance in the field of heterocyclic synthesis (Abdou, 2014).

Electrochemical Detection

3-Acetyl-4-hydroxy-2-quinolone has also been involved in studies related to electrochemical detection. Specifically, the Pseudomonas Quinolone Signal, a key regulator in bacterial behavior, can be sensitively detected using electrochemical strategies involving 4-hydroxy-2-quinolones (Zhou et al., 2011).

Synthesis of Novel Derivatives

The synthesis of novel derivatives using 3-acetyl-4-hydroxy-2-quinolone has been explored. For instance, new Schiff bases and oxadiazoles derivatives have been synthesized through a series of reactions starting from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one. These compounds have been evaluated for their antimicrobial activity, demonstrating the potential for pharmaceutical applications (Salman, 2018).

properties

IUPAC Name

3-acetyl-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5H,1H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOJPZBVJLHYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180770
Record name 3-Acetyl-4-hydroxy-2-quinolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-4-hydroxy-2-quinolone

CAS RN

26138-64-7
Record name 3-Acetyl-2,4-dihydroxyquinoline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-4-hydroxy-2-quinolone
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Record name 3-Acetyl-4-hydroxy-2-quinolone
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Record name 3-acetyl-4-hydroxy-2-quinolone
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Synthesis routes and methods

Procedure details

2-(3-Oxo-butanoylamino)-benzoic acid methyl ester (383 mg, 1.63 mmol) was combined with diethyl ether (10 mL) and methanol (5 mL) and the mixture was stirred rapidly while a solution of sodium methoxide (25% solution, 1.63 mmol, 0.45 mL) in methanol (3 mL) was added over 10 minutes. The reaction then was heated at 40° C. overnight. Progress of the reaction was monitored by TLC (silica gel, hexane:EtOAc:CH2Cl2:acetone (3:3:3:1)) and analytical HPLC and upon its completion the mixture was acidified with 1 N sulfuric acid to form a solid. The solid was collected by filtration and then crystallized from hot acetic acid/acetonitrile/water to provide 3-acetyl-4-hydroxy-1H-quinolin-2-one (250 mg, 76%) as small colorless prisms, mp 258-262° C. (dec) (lit., 259° C.). LCMS MH+ 204.2.
Quantity
383 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
hexane EtOAc CH2Cl2 acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GV Kalechits, VK Ol'khovik, II Kalosha… - Russian journal of …, 2001 - Springer
… As the starting material in the synthesis we used 3-acetyl-4-hydroxy-2-quinolone ( I) prepared by the procedure in 6]. Compound I was found to be in itself a luminophore (lmax 460 nm) …
Number of citations: 5 link.springer.com
RFC Brown, GK Hughes, E Ritchie - Australian Journal of …, 1956 - CSIRO Publishing
… Some 4-hydroxy-2-quinolone was formed but a good yield of 3-acetyl-4-hydroxy2-quinolone was recovered. Its structure was established by the observations : (i) that it formed a 2,4-…
Number of citations: 5 www.publish.csiro.au
VG Zaikan, ZS Ziyavidinova, NS Vul'fson - Chemistry of Heterocyclic …, 1974 - Springer
… -spectrometric investigation of 4-hydroxy-2-quinolone (I), its N-methyl (II) and N-phenyl (III) analogs, 4-acetoxy-2-quinolone (IV), its N-methyl analog (V), 3-acetyl4-hydroxy-2-quinolone (…
Number of citations: 3 link.springer.com
B Van Es, Theodorus* & Staskun - South African Journal of …, 1998 - journals.co.za
" Method A: MeOH (30 cm3)+ aqueous NaOH (1.0 mol dm 3, 25 cm3), reflux 2 h. Method B: Dioxan (10 cm3)+ H2 0 (10 cm3)+ Me4NOH (10% aqueous solution, 5 cm3), reflux 4 h. Use …
Number of citations: 7 journals.co.za
SK Phadtare - 1982 - lib.unipune.ac.in
… underwent intramolecular cyclization to afford 3-acetyl-4-hydroxy-2quinolone (39)(87^) … The OTffi, IR and mass spectrum (M -203) suggested it to he 3-acetyl 4-hydroxy 2-quinolone …
Number of citations: 2 lib.unipune.ac.in
SP Avvaru - 2012 - KLE University, Belgaum, Karnataka
Number of citations: 0

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